molecular formula C9H14N2O3 B8311319 (5,6-Diethoxypyridazin-3-yl)methanol

(5,6-Diethoxypyridazin-3-yl)methanol

Cat. No. B8311319
M. Wt: 198.22 g/mol
InChI Key: PBBHKRQNKYBRAA-UHFFFAOYSA-N
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Patent
US08598177B2

Procedure details

3,4-Diethoxy-6-methylpyridazine 1-oxide (1.44 g) was initially charged in dichloromethane (50 ml) and admixed dropwise at RT with trifluoroacetic anhydride (2.5 ml). After 2.5 h, the mixture was concentrated to dryness and the residue was taken up with ethanol and saturated potassium carbonate solution. After stirring at RT for 4 h, the mixture was concentrated to dryness again and the residue was admixed with water and dichloromethane. Removal of the organic phase was followed by extraction twice more with dichloromethane, and the combined organic phases were dried over magnesium sulfate, filtered and concentrated. The residue was purified twice using silica gel with dichloromethane/methanol as the eluent. The product-containing fractions were combined and dried. 716 mg of the desired product were obtained.
Name
3,4-Diethoxy-6-methylpyridazine 1-oxide
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[N:5]=[N+:6]([O-])[C:7]([CH3:13])=[CH:8][C:9]=1[O:10][CH2:11][CH3:12])[CH3:2].FC(F)(F)C(OC(=O)C(F)(F)F)=[O:18]>ClCCl>[CH2:11]([O:10][C:9]1[CH:8]=[C:7]([CH2:13][OH:18])[N:6]=[N:5][C:4]=1[O:3][CH2:1][CH3:2])[CH3:12]

Inputs

Step One
Name
3,4-Diethoxy-6-methylpyridazine 1-oxide
Quantity
1.44 g
Type
reactant
Smiles
C(C)OC=1N=[N+](C(=CC1OCC)C)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at RT for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to dryness
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to dryness again
CUSTOM
Type
CUSTOM
Details
Removal of the organic phase
EXTRACTION
Type
EXTRACTION
Details
was followed by extraction twice more with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified twice using silica gel with dichloromethane/methanol as the eluent
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)OC=1C=C(N=NC1OCC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 716 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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